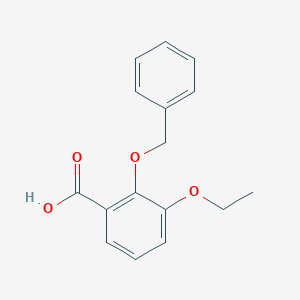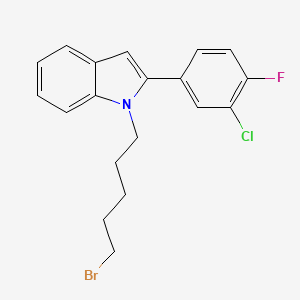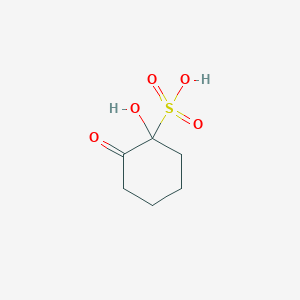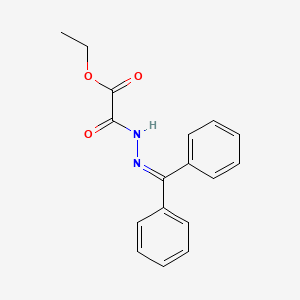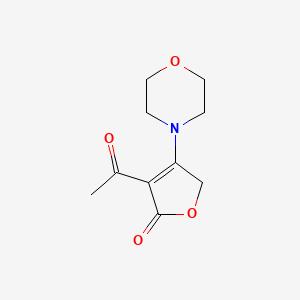
3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone is a chemical compound that belongs to the class of furanones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone typically involves the reaction of a furanone derivative with morpholine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furanone derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone would depend on its specific biological or chemical activity. It may interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-Acetyl-2(5H)-furanone: Lacks the morpholine group and may have different biological activities.
4-(4-Morpholinyl)-2(5H)-furanone: Lacks the acetyl group and may have different chemical properties.
Uniqueness
3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone is unique due to the presence of both the acetyl and morpholine groups, which may confer specific chemical and biological properties not found in similar compounds.
属性
CAS 编号 |
383410-67-1 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC 名称 |
4-acetyl-3-morpholin-4-yl-2H-furan-5-one |
InChI |
InChI=1S/C10H13NO4/c1-7(12)9-8(6-15-10(9)13)11-2-4-14-5-3-11/h2-6H2,1H3 |
InChI 键 |
SJNLAMJAUUHPMD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(COC1=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


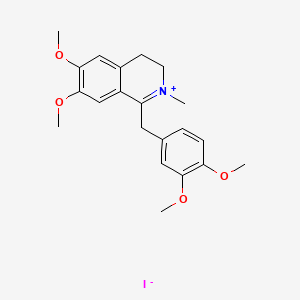
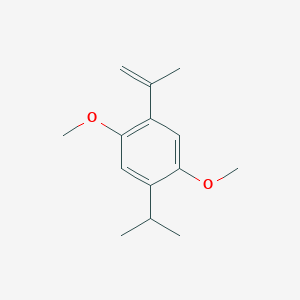


![N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B14176197.png)
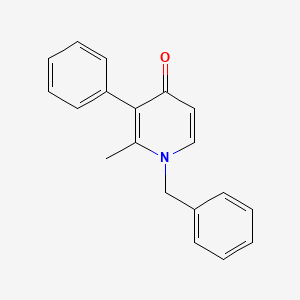
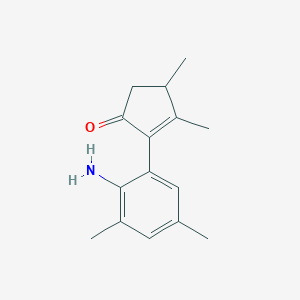
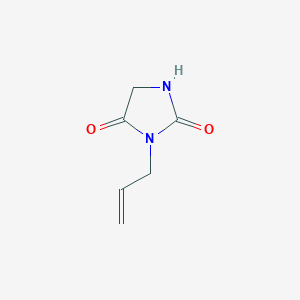
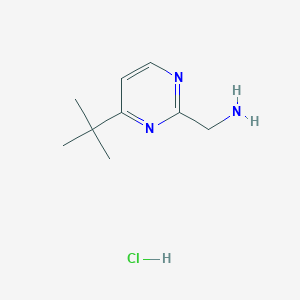
![1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-](/img/structure/B14176247.png)
